molecular formula C22H19N3O2S B300027 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide

2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide

Cat. No.: B300027
M. Wt: 389.5 g/mol
InChI Key: FXKYZLLCTZOZEG-UHFFFAOYSA-N
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Description

2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide is a compound that features an imidazole ring, a furan ring, and a thioether linkage. Imidazole-containing compounds are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,5-diphenyl-2-imidazolethiol with 2-furanylmethylamine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its imidazole core, which is present in many drugs.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The thioether and furan moieties may also contribute to its activity by interacting with specific molecular sites .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-diphenyl-2-imidazolethiol
  • 2-furanylmethylamine
  • 4,5-diphenyl-imidazol-1,2,3-triazole hybrids

Uniqueness

2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide is unique due to its combination of an imidazole ring, a furan ring, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H19N3O2S/c26-21(23-14-19-12-7-13-27-19)16-28-22-24-15-20(17-8-3-1-4-9-17)25(22)18-10-5-2-6-11-18/h1-13,15H,14,16H2,(H,23,26)

InChI Key

FXKYZLLCTZOZEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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